molecular formula C11H14O4 B1598276 2-(4-Ethoxyphenoxy)propanoic acid CAS No. 99761-32-7

2-(4-Ethoxyphenoxy)propanoic acid

Cat. No.: B1598276
CAS No.: 99761-32-7
M. Wt: 210.23 g/mol
InChI Key: VNQCEHOLSJDEMQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of propanoic acid, featuring an ethoxy group attached to a phenoxy ring. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)propanoic acid typically involves the reaction of 4-ethoxyphenol with an appropriate propanoic acid derivative. One common method is the esterification of 4-ethoxyphenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized phenoxy derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects explores its potential as a therapeutic agent.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group allows for binding to various active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(4-Bromophenoxy)propanoic acid

Uniqueness

2-(4-Ethoxyphenoxy)propanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCEHOLSJDEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396709
Record name 2-(4-ethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99761-32-7
Record name 2-(4-ethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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